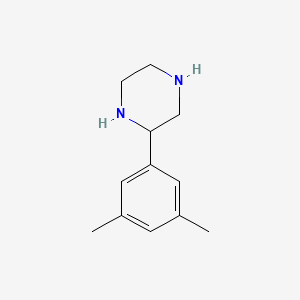

2-(3,5-Dimethylphenyl)piperazine

Description

Significance of Piperazine (B1678402) Core in Contemporary Chemical Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is widely recognized as a "privileged scaffold" in drug discovery. nih.gov Its prevalence in a vast number of biologically active compounds and approved pharmaceuticals underscores its significance. nih.govresearchgate.net The unique structural and physicochemical properties of the piperazine moiety contribute to its widespread utility. The two nitrogen atoms can act as hydrogen bond acceptors and donors, facilitating interactions with biological targets. nih.gov Furthermore, the piperazine core often imparts favorable pharmacokinetic properties to drug candidates, such as improved aqueous solubility and bioavailability, which are critical for therapeutic efficacy. nih.govresearchgate.net

The versatility of the piperazine ring allows for the introduction of various substituents at its nitrogen atoms, enabling the fine-tuning of a molecule's biological activity and physicochemical characteristics. This adaptability has led to the development of piperazine-containing compounds across a broad spectrum of therapeutic areas, including but not limited to:

Anticancer agents: nih.govresearchgate.net

Antidepressants and Anxiolytics: nih.gov

Antipsychotics: nih.gov

Antihistamines: wikipedia.orgresearchgate.net

Antimicrobial and Antiviral agents: researchgate.netresearchgate.net

Anti-inflammatory drugs: researchgate.netscispace.com

Beyond its role in medicine, the piperazine scaffold is also a valuable building block in materials science and organic synthesis. researchgate.net

Contextualizing the 2-(3,5-Dimethylphenyl)piperazine Scaffold within Heterocyclic Chemistry

This compound belongs to the class of N-arylpiperazines, a significant subgroup of piperazine derivatives. In the broader context of heterocyclic chemistry, the synthesis and reactivity of such compounds are of fundamental interest. The introduction of an aryl group, in this case, a 3,5-dimethylphenyl moiety, at one of the nitrogen atoms significantly influences the electronic and steric properties of the piperazine ring. This substitution can affect the basicity of the nitrogen atoms and the conformational preferences of the ring.

The synthesis of N-arylpiperazines can be achieved through various methods, a common approach being the nucleophilic substitution reaction between a suitable aniline (B41778) derivative and a bis(2-haloethyl)amine or by the reaction of an aryl halide with piperazine, often catalyzed by a transition metal complex in what is known as the Buchwald-Hartwig amination. nih.gov The specific arrangement of the methyl groups on the phenyl ring in this compound can also influence its reactivity and potential applications.

Scope and Focus of Academic Inquiry on this compound

Academic research on this compound has primarily revolved around its utility as a synthetic intermediate in the creation of more complex molecules with specific biological activities. The compound itself serves as a foundational scaffold upon which further chemical modifications are made to explore structure-activity relationships (SAR).

Evolution of Research Interests in Dimethylphenylpiperazine Derivatives

The interest in dimethylphenylpiperazine derivatives has evolved in tandem with the broader trends in medicinal chemistry. Early research often focused on the synthesis and basic pharmacological characterization of these compounds. More recently, with advancements in high-throughput screening and computational modeling, research has become more targeted. Scientists are now able to design and synthesize dimethylphenylpiperazine derivatives with a higher degree of specificity for particular biological targets.

For instance, various isomers of dimethylphenylpiperazine, such as 1-(2,3-dimethylphenyl)piperazine (B150784) and 1-(2,5-dimethylphenyl)piperazine, have been investigated for their potential as central nervous system agents, particularly in the context of antidepressant and antipsychotic drug discovery. researchgate.netbiosynth.com These studies often involve the synthesis of a library of related compounds to systematically explore how the position of the methyl groups on the phenyl ring, as well as other substitutions on the piperazine nucleus, affect their interaction with specific receptors and transporters in the brain. biosynth.comevitachem.com

The synthesis of derivatives often involves reacting the parent dimethylphenylpiperazine with various electrophiles to introduce new functional groups. For example, a reported synthesis involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 3,6-dichloro-4,5-dimethylpyridazine (B1321573) to yield a novel pyridazine (B1198779) derivative. prepchem.com Such studies contribute to the growing body of knowledge on the chemical reactivity and potential applications of this class of compounds.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H18N2 |

| Molecular Weight | 190.28 g/mol sigmaaldrich.com |

| Physical State | Solid sigmaaldrich.com |

| InChI Key | RBSSPJDOINFUCR-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | Cc1cc(C)cc(c1)N2CCNCC2 sigmaaldrich.com |

Table 2: Research on Dimethylphenylpiperazine Derivatives

| Derivative | Research Focus | Key Findings |

|---|---|---|

| 1-(2,3-dimethylphenyl)piperazine | Antidepressant activity | Acts as a 5-HT1A receptor antagonist and a 5-HT2A receptor agonist. biosynth.com |

| 3-chloro-6-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4,5-dimethylpyridazine | Synthesis of novel heterocyclic compounds | Successful synthesis via reaction of 1-(2,3-dimethylphenyl)piperazine with a dichloropyridazine. prepchem.com |

| 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine | Pharmacological tool | Used in the study of dopamine (B1211576) reuptake and as a potential therapeutic agent. evitachem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2-(3,5-dimethylphenyl)piperazine |

InChI |

InChI=1S/C12H18N2/c1-9-5-10(2)7-11(6-9)12-8-13-3-4-14-12/h5-7,12-14H,3-4,8H2,1-2H3 |

InChI Key |

QOIQGPGWIOBWGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C2CNCCN2)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 3,5 Dimethylphenyl Piperazine and Its Analogues

Strategic Approaches to Piperazine (B1678402) Ring Formation

The construction of the piperazine ring is a fundamental aspect of synthesizing 2-(3,5-Dimethylphenyl)piperazine and its analogues. Various cyclization reactions and one-pot methodologies have been developed to efficiently create this heterocyclic core.

Cyclization Reactions for Piperazine Core Synthesis

The formation of the piperazine ring is often achieved through the cyclization of linear diamine precursors. nih.gov These methods provide a versatile route to carbon-substituted piperazines, which can be challenging to synthesize through direct functionalization of the parent piperazine molecule. nih.govresearchgate.net

One notable approach involves the reductive cyclization of dioximes. This method utilizes primary amines and nitrosoalkenes as starting materials, which undergo a sequential double Michael addition to form bis(oximinoalkyl)amines. nih.gov Subsequent catalytic reductive cyclization of the dioxime intermediate yields the piperazine ring. nih.gov A key advantage of this strategy is the ability to introduce substituents at specific carbon atoms of the piperazine scaffold. nih.gov

Another significant cyclization method is the Dieckmann cyclization, which has been employed to form piperazine-2,5-diones. epa.govacs.org This intramolecular condensation reaction occurs with substrates of the type CH(2)-N(R)C(O)CH(2)N(R')CO(2)Ph, where a terminal methylene (B1212753) group closes onto a phenyl carbamate (B1207046) unit. epa.govacs.org The resulting piperazine-2,5-diones can then be further modified to yield the desired piperazine derivatives.

Additionally, piperazine scaffolds can be synthesized through the ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. researchgate.netrsc.org This strategy involves the activation of the C-N bond in DABCO, followed by cleavage and subsequent functionalization to yield substituted piperazines. researchgate.netrsc.org

A summary of various cyclization strategies for piperazine synthesis is presented below:

| Cyclization Strategy | Starting Materials | Key Features |

| Reductive Cyclization of Dioximes | Primary amines, Nitrosoalkenes | Allows for stereoselective synthesis of C-substituted piperazines. nih.gov |

| Dieckmann Cyclization | CH(2)-N(R)C(O)CH(2)N(R')CO(2)Ph type substrates | Forms piperazine-2,5-dione intermediates. epa.govacs.org |

| DABCO Ring-Opening | DABCO derivatives | Efficient for producing functionalized piperazines without affecting the ring carbons. rsc.org |

| Intramolecular Hydroamination | Aminoalkenes derived from amino acids | Provides a modular synthesis for disubstituted piperazines. organic-chemistry.org |

One-Pot Synthetic Routes to Dimethylphenylpiperazine Scaffolds

For instance, a one-pot protocol for converting primary amines into piperazines has been developed through cyclization with tosylbis(2-(tosyloxy)ethyl)amine. nih.gov While this specific method was initially applied to C-unsubstituted piperazines, its principles can be adapted for more complex structures. nih.gov

Another example of a one-pot approach is the Ugi cascade reaction, which has been utilized to synthesize tryptamine-piperazine-2,5-dione conjugates. nih.gov This multicomponent reaction, followed by a cyclization step, demonstrates the potential of one-pot strategies to rapidly generate diverse piperazine-containing molecules. nih.gov While not directly yielding this compound, the underlying principles of multicomponent reactions followed by cyclization are applicable to the synthesis of related scaffolds.

Introduction of the Dimethylphenyl Moiety

The introduction of the 3,5-dimethylphenyl group onto the piperazine nitrogen is a critical step in the synthesis of the target compound. This can be accomplished through several well-established chemical transformations.

Nucleophilic Substitution Reactions for Arylpiperazine Formation

Nucleophilic aromatic substitution (SNAr) is a common method for forming aryl-nitrogen bonds. In this reaction, a piperazine acts as the nucleophile, displacing a leaving group on an activated aromatic ring. nih.govresearchgate.net For the synthesis of this compound, this would typically involve the reaction of a suitable piperazine derivative with an activated 3,5-dimethylphenyl halide.

The reactivity in SNAr reactions is influenced by the nature of the leaving group and the activation of the aromatic ring. nih.gov In many cases, the reaction requires elevated temperatures and is facilitated by the presence of a base to neutralize the acid generated during the reaction. prepchem.com For example, the synthesis of 3-chloro-6-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4,5-dimethylpyridazine was achieved by heating 1-(2,3-dimethylphenyl)piperazine (B150784) with 3,6-dichloro-4,5-dimethylpyridazine (B1321573) in the presence of potassium carbonate. prepchem.com

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination, Heck Coupling)

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of N-arylpiperazines. nih.govresearchgate.netgrafiati.comingentaconnect.comgrafiati.com This palladium-catalyzed reaction provides a highly efficient and general method for the formation of C-N bonds between aryl halides and amines, including piperazines. nih.gov

The Buchwald-Hartwig amination offers several advantages over traditional nucleophilic substitution methods, including milder reaction conditions and a broader substrate scope. nih.govgrafiati.com The reaction typically employs a palladium catalyst in combination with a suitable phosphine (B1218219) ligand and a base. nih.govresearchgate.net A variety of catalyst-ligand systems have been developed to optimize the reaction for different substrates. grafiati.comgrafiati.com For the synthesis of this compound, this would involve the coupling of a 2-substituted piperazine with a 3,5-dimethylphenyl halide.

A general representation of the Buchwald-Hartwig amination for the synthesis of an N-arylpiperazine is shown below:

| Reactants | Catalyst/Ligand | Base | Product |

| Aryl Halide + Piperazine | Pd catalyst (e.g., Pd2(dba)3) + Phosphine ligand (e.g., RuPhos) | Strong base (e.g., NaOtBu) | N-Arylpiperazine |

This methodology has been successfully applied to the synthesis of a wide range of N-arylpiperazines of pharmaceutical interest. nih.govresearchgate.netingentaconnect.com

Reductive Amination Strategies

Reductive amination is a versatile method for the formation of C-N bonds, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. organic-chemistry.orgyoutube.com In the context of synthesizing this compound, this strategy could be employed by reacting 3,5-dimethylaniline (B87155) with a suitable diketopiperazine or a related carbonyl-containing precursor, followed by reduction.

The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.com A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being particularly effective for one-pot procedures as they are mild enough not to reduce the initial carbonyl compound. organic-chemistry.orgyoutube.com

Reductive amination has been used to synthesize a broad range of piperazine derivatives. nih.gov For example, a one-pot tandem reductive amination-transamidation-cyclization reaction has been developed to produce substituted piperazin-2-ones. organic-chemistry.org This highlights the potential of reductive amination strategies in the construction and functionalization of the piperazine ring system.

Chiral Synthesis and Stereoselective Approaches to this compound

The synthesis of enantiomerically pure C-substituted piperazines, such as this compound, is a significant area of research due to the importance of stereochemistry in pharmacology. Methodologies are broadly categorized into diastereoselective and enantioselective strategies.

Diastereoselective Synthesis Techniques

Diastereoselective synthesis introduces a chiral auxiliary to a precursor molecule, which then directs the stereochemical outcome of a subsequent ring-forming or substitution reaction. After the desired stereocenter is established, the auxiliary is removed.

One established method for the diastereoselective synthesis of related 2-arylpiperazines involves the use of chiral auxiliaries derived from amino acids. For instance, a chiral 1,2-diamine, prepared from an optically pure amino acid, can undergo an aza-Michael addition to an activated vinyl species, leading to the formation of a piperazine ring with a controlled diastereoselectivity. While not specifically documented for this compound, this approach is a viable pathway.

Another powerful technique is the diastereoselective nucleophilic addition to chiral sulfinylimines. For example, the addition of a trifluoromethyl group to α-amino sulfinylimines bearing an Ellman's auxiliary has been used to synthesize enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. acs.org A similar strategy could be envisioned for this compound where an appropriate organometallic reagent adds to a chiral imine derived from a 3,5-dimethylphenyl precursor.

The diastereoselectivity of such reactions is often high, as demonstrated in the synthesis of various substituted piperazines. The choice of chiral auxiliary and reaction conditions is critical in determining the diastereomeric ratio.

Table 1: Examples of Diastereoselective Synthesis for Piperazine Analogues

| Precursors | Chiral Auxiliary | Key Reaction Step | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| α-amino sulfinylimine, TMSCF₃ | Ellman's auxiliary | Nucleophilic addition | >95:5 | acs.org |

| Chiral 1,2-diamine, Vinyl sulfonium (B1226848) salt | Amino acid-derived | Aza-Michael addition | High | researchgate.net |

Enantioselective Route Development

Enantioselective synthesis employs a chiral catalyst or reagent to directly generate a specific enantiomer from a prochiral substrate, often providing a more atom-economical route than diastereoselective methods.

A prominent enantioselective method is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones. nih.govnih.gov In this approach, a differentially N-protected piperazin-2-one (B30754) undergoes decarboxylative allylic alkylation in the presence of a palladium catalyst and a chiral ligand, such as a PHOX ligand. nih.gov This creates a chiral α-substituted piperazin-2-one, which can then be reduced to the corresponding chiral piperazine. This methodology has been successfully applied to generate a variety of α-secondary and α-tertiary piperazines with high enantioselectivity. nih.govnih.gov

Another innovative approach combines photocatalysis with kinetic resolution. acs.orgacs.org A racemic mixture of a 2-arylpiperazine can be prepared via photocatalytic decarboxylative arylation. Subsequently, a kinetic resolution using a chiral lithium amide base, such as n-BuLi/(+)-sparteine, can selectively deprotonate one enantiomer, which can then be trapped with an electrophile. This provides access to both the unreacted, enantioenriched 2-arylpiperazine and a new, enantioenriched 2,2-disubstituted piperazine. acs.orgacs.org

CBS (Corey-Bakshi-Shibata) reduction of a suitable phenacyl bromide precursor can also be employed to generate an optically enriched alcohol, which can then be converted through several steps into the final chiral piperazine. researchgate.netnih.gov

Table 2: Enantioselective Synthesis Methods for 2-Arylpiperazine Analogues

| Method | Catalyst/Reagent | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Allylic Alkylation | Pd / Chiral Ligand | Piperazin-2-one | Up to 99% | nih.govnih.gov |

| Kinetic Resolution | n-BuLi / Sparteine | Racemic 2-arylpiperazine | Up to 99% | acs.orgacs.org |

Synthesis of Precursors and Intermediates for this compound

The construction of the this compound scaffold relies on the availability of key precursors and intermediates that carry the 3,5-dimethylphenyl moiety and reactive groups amenable to cyclization.

Functionalization of Aromatic Precursors

The primary aromatic precursor is typically derived from 3,5-dimethylbenzene (m-xylene). Functionalization of this starting material is crucial for introducing the necessary handles for piperazine ring formation.

One common strategy involves the electrophilic substitution of m-xylene (B151644). For example, Friedel-Crafts acylation with a suitable acyl halide can introduce a carbonyl group, which can then be further manipulated. Alternatively, bromination of m-xylene can provide 1-bromo-3,5-dimethylbenzene (B43891), a versatile intermediate.

For syntheses starting from anilines, 3,5-dimethylaniline is the key precursor. This can be prepared by the nitration of m-xylene followed by reduction of the resulting nitro group.

Preparation of Halogenated and Amine Intermediates

The synthesis of N-arylpiperazines frequently involves the coupling of an aryl halide with piperazine or a protected piperazine derivative. Therefore, 1-bromo-3,5-dimethylbenzene or 1-iodo-3,5-dimethylbenzene (B1203722) are critical intermediates. These can be prepared from 3,5-dimethylaniline via diazotization followed by a Sandmeyer or related reaction.

Alternatively, the piperazine ring can be constructed from a 1,2-diamine precursor. For the synthesis of this compound, a key intermediate would be 1-(3,5-dimethylphenyl)ethane-1,2-diamine. This can be synthesized from 3,5-dimethylacetophenone through various routes, including the formation of an oxime or cyanohydrin followed by reduction.

In another common approach, an aniline (B41778) is reacted with bis(2-chloroethyl)amine (B1207034) or a similar dielectrophile to form the piperazine ring directly. nih.govnih.gov In this case, 3,5-dimethylaniline would be the primary precursor.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions to maximize yield and minimize side products. The specific conditions vary significantly with the chosen synthetic route.

For syntheses involving Buchwald-Hartwig amination, a common method for forming the C-N bond between the aryl group and the piperazine nitrogen, several factors are critical. These include the choice of palladium catalyst, the phosphine ligand, the base, and the solvent. For instance, the use of sterically hindered and electron-rich phosphine ligands often improves catalytic activity for aryl chlorides. organic-chemistry.org

The reaction of 3,5-dimethylaniline with bis(2-chloroethyl)amine to construct the piperazine ring often requires high temperatures and the use of a phase-transfer catalyst to achieve good yields. nih.gov

In photocatalytic methods, the choice of photocatalyst, solvent, and light source are key parameters to optimize. For the decarboxylative arylation to form 2-arylpiperazines, iridium-based photocatalysts have proven effective. acs.orgacs.org

The following table illustrates typical parameters that are varied during the optimization of the synthesis of arylpiperazines.

Table 3: Optimization Parameters for Arylpiperazine Synthesis (Illustrative Examples)

| Reaction Type | Parameter Varied | Typical Range/Options | Effect on Yield/Selectivity | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Ligand | XPhos, SPhos, RuPhos | Significant impact on reaction rate and yield. | nih.gov |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are often preferred. | nih.gov | |

| Solvent | Toluene, Dioxane, DMF | Can influence catalyst solubility and stability. | nih.gov | |

| Ring formation from aniline | Catalyst | Phase-transfer catalyst (e.g., TBAB) | Can improve reaction rates and yields in biphasic systems. | nih.gov |

| Temperature | 100-150 °C | Higher temperatures are often required for less reactive substrates. | nih.gov | |

| Photocatalytic Arylation | Photocatalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Choice of catalyst is crucial for efficient energy transfer. | acs.orgacs.org |

Solvent Effects and Reaction Kinetics

The choice of solvent plays a critical role in the successful synthesis of this compound, directly influencing reaction rates and yields. The solvent must effectively dissolve the reactants, including the polar piperazine and the less polar aryl halide, as well as the catalyst and base. Furthermore, the solvent's coordinating ability can impact the stability and activity of the catalytic species.

Commonly employed solvents in palladium-catalyzed aminations for arylpiperazine synthesis include toluene, dioxane, and tetrahydrofuran (B95107) (THF). organic-chemistry.org Toluene is often favored for its high boiling point, which allows for reactions to be conducted at elevated temperatures, thereby increasing reaction rates. Dioxane and THF are also effective, with their coordinating abilities sometimes offering beneficial effects on the catalytic cycle. For instance, the use of aprotic polar solvents can accelerate the rate-limiting reductive elimination step in the Buchwald-Hartwig amination cycle.

The reaction kinetics for the formation of this compound are significantly influenced by the steric hindrance imposed by the two methyl groups on the aryl ring. This steric bulk can slow down the oxidative addition of the aryl halide to the palladium(0) catalyst and the subsequent C-N bond-forming reductive elimination step. To achieve reasonable reaction times and high conversions, higher catalyst loadings or more active catalyst systems are often required. The reaction is typically pseudo-first-order with respect to the aryl halide when piperazine is used in excess. The rate is also dependent on the concentration and nature of the base, which is necessary to deprotonate the piperazine and regenerate the active catalyst.

A study on the kinetics of CO2 absorption in aqueous piperazine solutions demonstrated the complex equilibria and reaction rates involving piperazine, which can be influenced by various factors including temperature and the presence of other species. mdpi.com While not directly related to its synthesis, this highlights the reactive nature of the piperazine ring and the importance of understanding its kinetic behavior.

Interactive Table: Solvent Effects on a Model Buchwald-Hartwig Amination for Arylpiperazine Synthesis.

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Typical Reaction Time | Typical Yield (%) |

| Toluene | 2.4 | 111 | 8-16 h | 85-95 |

| Dioxane | 2.2 | 101 | 12-24 h | 80-90 |

| THF | 7.6 | 66 | 18-36 h | 75-85 |

| DMF | 36.7 | 153 | 4-8 h | >90 |

| DMSO | 46.7 | 189 | 2-6 h | >90 |

Note: DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide) are highly polar aprotic solvents that can significantly accelerate the reaction, but may also lead to side reactions and complicate product purification.

Catalyst Systems and Ligand Design

The development of sophisticated palladium catalyst systems has been pivotal for the successful synthesis of sterically hindered arylpiperazines like this compound. The Buchwald-Hartwig amination is the most prominent and versatile method for this transformation. youtube.com This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine. youtube.com

The choice of ligand is paramount for the success of the Buchwald-Hartwig amination, especially for challenging substrates. Bulky, electron-rich phosphine ligands are essential to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. youtube.com For the synthesis of this compound, ligands such as XPhos, SPhos, and BrettPhos have demonstrated high efficacy. youtube.com These ligands stabilize the palladium center, promote the formation of the active monoligated palladium(0) species, and accelerate the rate-limiting reductive elimination step, which is often slow for sterically hindered substrates.

A typical catalyst system for the synthesis of this compound would involve a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, in combination with a suitable phosphine ligand. organic-chemistry.org The use of pre-formed palladium-ligand complexes, or pre-catalysts, can also be advantageous, offering greater air and moisture stability and more consistent results. The reaction requires a base to deprotonate the piperazine, with common choices including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (B84403) (K3PO4). organic-chemistry.org

Recent advancements have also explored the use of copper-catalyzed methods for the synthesis of N-arylpiperazines. nih.gov While palladium catalysis remains more common for this specific transformation, copper catalysis can offer a cost-effective alternative, though it may require different ligand systems and reaction conditions.

Interactive Table: Common Catalyst Systems for the Synthesis of this compound.

| Palladium Precursor | Ligand | Base | Typical Catalyst Loading (mol%) |

| Pd(OAc)2 | XPhos | NaOtBu | 1-2 |

| Pd2(dba)3 | SPhos | K3PO4 | 0.5-1.5 |

| [Pd(cinnamyl)Cl]2 | BrettPhos | LiHMDS | 1-2 |

| Pd(OAc)2 | RuPhos | Cs2CO3 | 1-2 |

Chemical Reactivity and Derivatization of 2 3,5 Dimethylphenyl Piperazine

Functional Group Interconversions on the Piperazine (B1678402) Nitrogen Atoms

The nitrogen atoms within the piperazine ring of 2-(3,5-dimethylphenyl)piperazine are the primary sites of chemical reactivity, allowing for a wide range of functional group interconversions. These reactions are crucial for the synthesis of diverse derivatives with potential applications in various fields of chemistry.

Acylation and Amidation Reactions

The secondary amine in the piperazine ring readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form N-acyl derivatives. ambeed.com These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Similarly, amidation reactions can be achieved by coupling the piperazine with carboxylic acids, often facilitated by coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov These reactions are fundamental in medicinal chemistry for the synthesis of amide-containing drug candidates. nih.govnih.gov

For instance, the reaction of a substituted piperazine with a carboxylic acid in the presence of EDC.HCl and HOBt in a solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) yields the corresponding amide. nih.gov The reaction mixture is typically stirred at room temperature for an extended period. nih.gov

Table 1: Examples of Acylation and Amidation Reactions of Piperazine Derivatives

| Reactant 1 | Reactant 2 | Coupling Agent/Conditions | Product | Reference |

| Substituted Piperazine | Benzoic or Cinnamic Acids | EDC.HCl, HOBt, DCM or DMF | Aryl piperazine amides | nih.gov |

| 2-Fluoro-4-methylaniline | Acetyl chloride | Not specified | N-acetyl 2-fluoro-4-methylaniline | nih.gov |

| 2b | Chloroacetyl chloride | Triethylamine (B128534) | 2-Chloro-N-(5-methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-N-propyl-acetamide (3b) | nih.gov |

| 1-(2-hydroxyethyl)piperazine | Epibromohydrin derivative | K₂CO₃ | 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(substituted-phenoxy)propan-2-ol | nih.gov |

This table presents a selection of acylation and amidation reactions involving piperazine derivatives, illustrating the versatility of this reaction type.

Sulfonylation Reactions

Sulfonylation of the piperazine nitrogen is another important transformation, yielding sulfonamide derivatives. This reaction is typically achieved by treating the piperazine with a sulfonyl chloride in the presence of a base. For example, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)phenyl]piperazine reacts with trifluoromethanesulfonic anhydride (B1165640) in the presence of triethylamine to produce the corresponding trifluoromethylsulfonyl piperazine derivative. nih.gov These sulfonamide derivatives are of interest in the development of new chemical entities with specific biological activities. nih.govbldpharm.com

Table 2: Sulfonylation of a Phenylpiperazine Derivative

| Piperazine Derivative | Sulfonylating Agent | Base | Product | Reference |

| 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)phenyl]piperazine | Trifluoromethanesulfonic anhydride | Triethylamine | 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)phenyl]-4-(trifluoromethylsulfonyl)piperazine | nih.gov |

This table details a specific example of a sulfonylation reaction on a complex piperazine derivative.

Alkylation Reactions

The nitrogen atoms of the piperazine ring can be alkylated using various alkylating agents, such as alkyl halides. nih.gov Controlling the degree of alkylation (mono- versus di-alkylation) can be challenging. researchgate.net To achieve selective mono-alkylation, one of the nitrogen atoms can be protected with a group like tert-butoxycarbonyl (Boc), followed by alkylation of the unprotected nitrogen and subsequent deprotection. researchgate.net Reductive amination is another method to introduce alkyl groups, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). researchgate.net

A general procedure for N-alkylation involves reacting the piperazine with an alkyl halide in a solvent such as dimethylformamide (DMF) in the presence of a base like potassium carbonate. nih.gov

Reactions at the Dimethylphenyl Ring

While the piperazine ring is the more reactive site, the dimethylphenyl ring can also undergo chemical modifications, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution (e.g., Nitration, Sulfonation)

The dimethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation. The two methyl groups are ortho-, para-directing and activating, while the piperazine substituent is also generally considered activating and ortho-, para-directing. The positions for substitution will be determined by the combined directing effects of these groups.

Nitration can be achieved using a mixture of nitric acid and sulfuric acid. libretexts.org The conditions for such reactions need to be carefully controlled to avoid side reactions. Sulfonation can be carried out using reagents like fuming sulfuric acid. The reactivity of the ring is influenced by the electron-donating nature of the methyl groups. libretexts.org

Modification of Methyl Groups

The methyl groups on the phenyl ring are generally unreactive towards many reagents. However, under specific conditions, such as free radical halogenation, they could potentially be functionalized. Further research would be needed to explore specific reactions for modifying these methyl groups without affecting the rest of the molecule.

Synthesis of Diverse Analogues Incorporating the this compound Moiety

The development of diverse chemical libraries from a core scaffold is a cornerstone of modern medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the identification of novel therapeutic agents. Advanced strategies such as scaffold hopping and combinatorial chemistry are frequently employed to efficiently generate these libraries. However, a thorough review of published scientific literature reveals a notable absence of specific applications of these techniques starting from the This compound core structure.

While the broader arylpiperazine class, particularly 1-arylpiperazines, is a well-exploited scaffold in drug discovery, the specific 2-aryl substitution pattern of this compound appears to be an underexplored area in the context of large-scale library synthesis. nih.govacs.orgnih.gov The subsequent sections address the specified synthetic strategies with respect to this particular compound.

Combinatorial Chemistry Approaches

Combinatorial chemistry facilitates the rapid synthesis of a large number of different but structurally related molecules, known as a library. acs.org This is often achieved through parallel synthesis on a solid phase or through solution-phase techniques, allowing for the systematic modification of a core scaffold with various building blocks. nih.govmdpi.com This approach is particularly powerful for optimizing lead compounds and exploring SAR.

The application of combinatorial chemistry to the synthesis of piperazine-containing libraries is well-established, with numerous examples involving N-1 substituted arylpiperazines and piperazine-2,5-diones. acs.orgnih.gov These libraries have been instrumental in the discovery of agents targeting the central nervous system. nih.gov However, a comprehensive search of the scientific literature and chemical databases did not yield any specific examples of combinatorial libraries being constructed from the This compound scaffold. The focus of diversity-oriented synthesis for C-substituted piperazines has been on other derivatives, such as 2,5-disubstituted piperazine-acetic acid esters. acs.org

Consequently, there are no detailed research findings or data to populate tables regarding combinatorial chemistry efforts specifically centered on this compound.

Structural Characterization and Elucidation of 2 3,5 Dimethylphenyl Piperazine and Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable tools for confirming the chemical structure and probing the dynamic behavior of 2-(3,5-dimethylphenyl)piperazine and its analogs. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the conformational dynamics of piperazine (B1678402) derivatives in solution. Temperature-dependent 1H NMR studies, in particular, reveal the energetic barriers associated with ring inversion and rotation around the amide bond in N-acylated derivatives. nih.govresearchgate.net

The piperazine ring typically exists in a chair conformation. nih.gov For asymmetrically substituted piperazines, the interconversion between different chair forms can be observed through changes in the NMR spectrum at varying temperatures. nih.gov For instance, in mono-N-benzoylated piperazines, the restricted rotation of the C-N amide bond leads to the existence of two distinct rotamers, further complicating the NMR spectrum. nih.govresearchgate.net This phenomenon results in a splitting of the signals for the NCH2 groups adjacent to the amide nitrogen. researchgate.net

The coalescence temperature (TC), where two exchanging signals merge into one, allows for the calculation of the activation energy barrier (ΔG‡) for the conformational change. nih.gov Studies on various N-benzoylated piperazines have shown that these energy barriers typically range from 56 to 80 kJ mol−1. nih.govrsc.org The nature and position of substituents on the benzoyl and piperazine rings can influence these barriers. For example, an additional aryl substituent on the second nitrogen atom of the piperazine ring has been found to lower both the rotational and ring inversion barriers. rsc.org

Table 1: Representative 1H NMR Data for Piperazine Derivatives

| Compound/Fragment | Solvent | Chemical Shift (δ) ppm | Multiplicity | Notes |

|---|---|---|---|---|

| Piperazine NCH2 protons in 3a | CDCl3 (at 25 °C) | 2.81, 2.96, 3.33, 3.97 | broad signals | Indicates conformational exchange. researchgate.net |

This table is generated based on data for representative N-benzoyl piperazine derivatives, where '3a' and '4a' refer to specific compounds in the cited literature. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives. The vibrational frequencies of specific bonds provide a characteristic fingerprint of the molecule.

In the IR spectrum of piperazine itself, the N-H stretching vibrations are prominent. The C-H stretching vibrations of the methylene (B1212753) groups in the piperazine ring typically appear in the region of 2750-3087 cm⁻¹. niscpr.res.in The formation of derivatives, such as N-acylated compounds, can be confirmed by the appearance of a strong amide C=O stretching band and the disappearance or shift of the N-H bands. researchgate.net For instance, the reaction of piperazine with cyanuric chloride to form a covalent triazine-based polymer shows the disappearance of the N-H band around 1630 cm⁻¹ and the C-Cl band near 850 cm⁻¹, indicating the formation of a C-N bond. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Piperazine and its Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C-H (in piperazine ring) | Stretching | 2750 - 3087 | niscpr.res.in |

| C-C (in piperazine ring) | Stretching | 1430 - 1625 | niscpr.res.in |

| N-H (in piperazine) | Bending | ~1630 | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the elemental composition of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four decimal places), HRMS allows for the determination of the exact molecular formula. docbrown.info This capability is essential to distinguish between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum also provides valuable structural information. The cleavage of the molecular ion into smaller fragment ions can help to identify the different components of the molecule. In alkanes, for example, fragmentation often occurs through the scission of C-C bonds. docbrown.info For piperazine derivatives, the fragmentation pattern can reveal information about the substituents on the piperazine ring and the phenyl group.

X-ray Crystallography for Solid-State Structure Determination

Molecular Conformation and Torsional Flexibility

Single-crystal X-ray diffraction studies on derivatives of piperazine have consistently shown that the piperazine ring adopts a chair conformation in the solid state. nih.gov This conformation minimizes steric strain and is the most stable arrangement for the six-membered ring.

Intermolecular Interactions and Supramolecular Assembly

In the crystalline state, molecules of this compound and its derivatives are held together by a network of intermolecular interactions, leading to the formation of a supramolecular assembly. These interactions can include hydrogen bonds, van der Waals forces, and in some cases, π-π stacking interactions. acs.orgmdpi.com

Hydrogen bonding is a particularly important interaction in piperazine derivatives, especially those with N-H groups. For example, in the crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, the cation and anion are linked by a bifurcated N—H⋯O hydrogen bond. nih.gov These and other C—H⋯O hydrogen bonds contribute to the formation of a sandwich-like arrangement in the crystal. nih.gov In piperazine-2,5-diones, reciprocal amide hydrogen bonds can lead to the formation of one-dimensional tapes. acs.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-(2,3-Dimethylphenyl)piperazine (B150784) |

| 1-(2,6-dimethylphenyl)piperazine hydrochloride |

| 1,2,4-trimethyl-piperazine |

| 2,5-dimethyl-piperazine |

| cis-2,5-dimethylpiperazine |

| 2,5-Piperazinedione |

| 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate |

| 3,5-dinitrosalicylic acid |

| 1-(2-methoxyphenyl)piperazine |

| 3,5-dimethylpyrazole |

| cyanuric chloride |

| N-benzoylated piperazines |

| 1-(2-pyrimidinyl)piperazine |

| 2,2'-bithiophene |

| 3,3'-dimethyl-2,2'-bithiophene |

| 3,4'-dimethyl-2,2'-bithiophene |

Chromatographic Methods for Purity Assessment and Isolation

The assessment of purity and the isolation of this compound and its derivatives are critically dependent on chromatographic techniques. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice of chromatographic method and its specific parameters are tailored to the physicochemical properties of the analyte, such as polarity, volatility, and molecular size. For phenylpiperazine compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalently employed techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of a wide array of pharmaceutical compounds, including this compound and its derivatives. Its versatility allows for the separation of non-volatile and thermally labile compounds, which is often the case with complex piperazine structures. The separation is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.

The selection of the stationary phase and mobile phase is paramount for achieving optimal separation. For piperazine derivatives, which are basic in nature, reversed-phase chromatography is a common approach. scholars.direct In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. To improve peak shape and retention of basic compounds like piperazines, additives are often incorporated into the mobile phase.

A notable application of HPLC is in the separation of isomers, which can be particularly challenging. For instance, the separation of dimethylphenylpiperazine isomers, such as distinguishing this compound from its other positional isomers, may necessitate the use of specialized chiral columns. A study on the separation of the closely related 1-[2-(2,4-dimethyl-phenylthio)-phenyl]piperazine from its 1-[2-(3,5-dimethyl-phenylthio)-phenyl]piperazine isomer utilized a chiral stationary phase. researchgate.net This highlights the capability of HPLC to resolve structurally similar compounds, which is crucial for purity assessment where isomeric impurities may be present.

The detection of piperazine derivatives in HPLC is typically accomplished using a Diode Array Detector (DAD) or a UV-Vis detector, as the phenyl ring provides sufficient chromophoric activity. researchgate.net For compounds lacking a strong chromophore, or for trace-level analysis, mass spectrometry (LC-MS) can be coupled with HPLC for enhanced sensitivity and specificity. researchgate.net

Table 1: Illustrative HPLC Conditions for the Analysis of a this compound Derivative Isomer

| Parameter | Condition | Source |

| Column | Chiral Stationary Phase | researchgate.net |

| Mobile Phase | n-hexane:ethanol:ethylenediamine (95:5:0.1, v/v/v) | researchgate.net |

| Flow Rate | 0.6 mL/min | researchgate.net |

| Column Temperature | 30 °C | researchgate.net |

| Detection | Diode Array Detector (DAD) at 226 nm | researchgate.net |

This table is based on the separation of a closely related isomer and illustrates a potential starting point for method development for this compound.

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. When applicable to specific derivatives of this compound that possess sufficient volatility and thermal stability, GC, particularly when coupled with a mass spectrometer (GC-MS), provides excellent separation efficiency and definitive structural information.

In GC, the mobile phase is an inert gas, such as helium or nitrogen, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long, thin tube called a capillary column. The separation of different dimethylphenylpiperazine isomers is achievable due to subtle differences in their boiling points and interactions with the stationary phase.

Research on the GC separation of the six possible regioisomeric dimethylphenylpiperazines has shown that retention is related to the degree of steric crowding of the aromatic ring substituents. nih.gov Specifically, when analyzing dimethoxybenzyl analogues, the 3,5-isomer was observed to elute last, suggesting that this compound would likely have a longer retention time compared to its more sterically hindered isomers under similar conditions. nih.gov

For the analysis of piperazine derivatives, a non-polar or medium-polarity column, such as one with a phenyl- and polymethylsiloxane-based stationary phase, is often employed. scholars.direct Derivatization of the piperazine nitrogen with reagents like trifluoroacetic anhydride (B1165640) can be used to improve volatility and chromatographic performance, although it may not always be necessary for achieving separation of isomers. nih.gov

Table 2: Representative GC-MS Conditions for the Analysis of Dimethylphenylpiperazine Isomers

| Parameter | Condition | Source |

| Column | Rtx-200 (or similar mid-polarity column) | nih.gov |

| Carrier Gas | Helium | scholars.direct |

| Injection Temperature | 250-280 °C | |

| Oven Program | A temperature gradient, e.g., initial hold followed by a ramp | |

| Detector | Mass Spectrometer (MS) | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

This table provides a general set of conditions based on the analysis of isomeric dimethylphenylpiperazines and related compounds.

Computational and Theoretical Investigations of this compound: A Field in Need of Exploration

Despite the growing interest in piperazine-containing compounds within medicinal chemistry and materials science, a comprehensive computational and theoretical understanding of this compound remains a notable gap in the scientific literature. Extensive searches for dedicated studies on this specific molecule have yielded no specific results, indicating a significant opportunity for future research in this area.

While general principles of computational chemistry are routinely applied to the broader class of piperazine derivatives, specific data on the conformational analysis, molecular docking, and pharmacophore modeling of this compound are not currently available. The following sections outline the established theoretical frameworks that could be applied to investigate this compound, highlighting the types of insights such studies would provide.

Pre Clinical Pharmacological Target Interaction Studies of 2 3,5 Dimethylphenyl Piperazine Analogues

Investigation of Receptor Binding Affinities and Selectivity in vitro

Analogues of 2-(3,5-Dimethylphenyl)piperazine, particularly N-phenylpiperazine derivatives, have been a major focus of research due to their significant activity at various neurotransmitter receptors. ijrrjournal.com These compounds contain a core piperazine (B1678402) moiety, a six-membered ring with two nitrogen atoms at opposite positions, which serves as a versatile scaffold for developing agents targeting the central nervous system. ijrrjournal.comnih.gov Variations in the substitution pattern on the piperazine ring can lead to significant differences in pharmacological activities. ijrrjournal.com

Serotonin (B10506) Receptor Subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

Phenylpiperazine analogues have demonstrated significant binding affinities for various serotonin (5-HT) receptor subtypes, which are implicated in conditions like anxiety, depression, and psychosis. nih.gov

Studies on N-phenylpiperazine derivatives have revealed high affinity for the 5-HT1A receptor. For instance, a series of N-(2-methoxyphenyl)piperazine and N-(2,3-dichlorophenyl)piperazine analogs were found to have a high affinity for 5-HT1A receptors. nih.gov One specific analogue, 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190), is a high-affinity 5-HT1A antagonist (Ki = 0.6 nM). nih.gov However, it also shows nearly equal affinity for α1-adrenergic receptors. nih.gov To improve selectivity, structural modifications were explored. Replacing the phthalimide (B116566) group with bulky alkyl amides, such as in 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, maintained high 5-HT1A affinity (Ki = 0.4 nM) while significantly reducing α1-adrenergic binding, resulting in a 160-fold selectivity. nih.gov

The affinity of some fluorinated phenylpiperazine compounds for the 5-HT1A receptor has also been evaluated. nih.gov For example, one 2-fluorophenyl piperazine compound (7a) showed a Ki value of 14.3 ± 7.1 nM, while another (6a) had a much lower affinity with a Ki of 199 ± 34.3 nM. nih.gov

Besides 5-HT1A, affinities for other subtypes like 5-HT2A and 5-HT2C have been reported. The compound SLV313, a piperazine derivative, showed weak affinity for 5-HT2A receptors. ijrrjournal.com A separate study on N-(2-methoxyphenyl)piperazine and N-(2,3-dichlorophenyl)piperazine analogues also measured binding to a wide range of serotonin receptors, including 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT4, 5-HT5, 5-HT6, and 5-HT7. nih.gov

| Compound | 5-HT1A Affinity (Ki, nM) | Source |

|---|---|---|

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 0.6 | nih.gov |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 0.4 | nih.gov |

| 2-Fluorophenyl piperazine analogue (7a) | 14.3 ± 7.1 | nih.gov |

| 2-Fluorophenyl piperazine analogue (6a) | 199 ± 34.3 | nih.gov |

Dopamine (B1211576) Receptor Subtypes (e.g., D2)

Dopamine receptors, particularly the D2 and D3 subtypes, are crucial targets for antipsychotic medications and treatments for substance abuse and Parkinson's disease. nih.govnih.gov N-phenylpiperazine analogues have been synthesized and evaluated for their ability to selectively bind to these receptor subtypes. nih.govnih.govresearchgate.net

A series of N-(2-methoxyphenyl)piperazine and N-(2,3-dichlorophenyl)piperazine analogues were assessed for their binding affinity to D2, D3, and D4 dopamine receptors. nih.gov Several of these compounds displayed high affinity for the D3 receptor (Ki = 0.3 to 0.9 nM) with notable selectivity over the D2 receptor (Ki = 40 to 53 nM). nih.gov

Further studies focused on achieving high D3 versus D2 selectivity. nih.govnih.gov A series of 3-thiophenephenyl and 4-thiazolylphenyl fluoride (B91410) substituted N-phenylpiperazine analogs were evaluated. nih.govnih.gov Compound 6a from this series was found to bind to the human D3 receptor with nanomolar affinity and showed approximately 500-fold greater selectivity for the D3 receptor over the D2 receptor. nih.govnih.govresearchgate.net Another group of analogues, 4-thiophene-3-yl-benzamide N-phenylpiperazines and the corresponding 4-thiazolyl-4-ylbenzamide N-piperazine analogs, also demonstrated a high degree of D3 versus D2 receptor binding selectivity, ranging from 67 to 1831-fold. nih.gov

The piperazine derivative SLV313 was found to possess high affinity for human recombinant D2 and D3 receptors and acted as a full antagonist at these sites. ijrrjournal.com The D2R agonist 3-(3,4-dimethylphenyl)-1-(2-piperidin-1-yl)ethyl)-piperidine has also been noted in studies of receptor interactions. mdpi.com

| Compound Class | D3 Affinity (Ki, nM) | D2 Affinity (Ki, nM) | D3/D2 Selectivity | Source |

|---|---|---|---|---|

| N-(2,3-dichlorophenyl)piperazine analogues (12b, 12c, 12e, 12g) | 0.3 - 0.9 | 40 - 53 | High | nih.gov |

| 4-Thiophene-3-yl-benzamide N-phenylpiperazines (6a-f) | 1.4 - 43 | - | 67 - 1831 fold | nih.gov |

| 4-Thiazolyl-4-ylbenzamide N-piperazine analogs (7a-f) | 2.5 - 31 | - | 73 - 1390 fold | nih.gov |

Nicotinic Acetylcholine (B1216132) Receptors (e.g., α7 nAChR)

Nicotinic acetylcholine receptors (nAChRs) are involved in various physiological processes, and their activation on inflammatory cells can produce anti-inflammatory effects. nih.govmdpi.com Dimethylphenylpiperazinium (DMPP), a synthetic nAChR agonist, has been a key compound in these investigations. nih.gov Studies have shown that DMPP's anti-inflammatory effects on monocytes and macrophages are mediated through nAChRs. nih.gov Specifically, research indicates that the enzyme phosphatidylinositol 3-kinase (PI3K) is associated with α3, α4, and α5 nAChR subunits in monocytes, and the inhibitory effect of DMPP on TNF release is dependent on this pathway. nih.gov

Other research has explored different piperazine-containing structures as nAChR modulators. ijrrjournal.com For instance, 2-((Pyridin-3-yloxy)methyl)piperazines have been identified as modulators of the α7 nAChR for treating inflammatory disorders. ijrrjournal.com

GABAA Receptors

The γ-aminobutyric acid type A (GABAA) receptor is the primary site for fast inhibitory synaptic neurotransmission in the brain. nih.govnih.gov Modulation of GABAA receptors can lead to anxiolytic, sedative, and anticonvulsant effects. nih.gov Research has indicated that certain piperazine derivatives can act as GABAA receptor blockers. ijrrjournal.com

While direct studies on this compound are limited, research on related structures provides insight. Piperine (B192125), a natural compound containing a piperidine (B6355638) ring (structurally similar to piperazine), modulates GABAA receptors. nih.gov It acts with similar potency across various GABAA receptor subtypes, suggesting a binding site that involves only the α and β subunits, as its effect does not require the γ2S-subunit. nih.gov Replacing the piperidine ring in piperine with other moieties has been shown to increase the potency and efficiency of GABAA receptor modulation. nih.gov This suggests that the piperazine scaffold could be a valuable framework for developing novel GABAA receptor modulators. nih.govmdpi.com

Enzymatic Interaction and Inhibition Studies in vitro

Acyl-CoA:Cholesterol O-acyltransferase-1 (ACAT-1)

Acyl-CoA:cholesterol O-acyltransferase (ACAT) is an enzyme responsible for cellular cholesterol esterification and is a key target for developing therapies against hypercholesterolemia and atherosclerosis. nih.govpharm.or.jp A specific analogue, N-(3,5-Dimethoxy-4-n-octyloxycinnamoyl)-N'-(3,4-dimethylphenyl)piperazine, has been identified as a potent ACAT inhibitor. nih.govpharm.or.jp

This compound demonstrated significant in vitro inhibitory activity against microsomal ACAT from rat liver. nih.gov It was also found to potently inhibit ACAT in human cell lines, suggesting it could be effective in both the intestine and the liver. nih.gov Specifically, it inhibited the formation of cholesteryl oleate (B1233923) in both human colon adenocarcinoma (Caco-2) cells and human hepatoma (HepG2) cells, which are models for intestinal and liver tissue, respectively. pharm.or.jp The inhibition was specific to cholesterol esterification, as the compound did not affect the incorporation of oleic acid into other lipids like triacylglycerols and phospholipids. pharm.or.jp Other studies have explored different piperazine-containing structures as ACAT inhibitors, further highlighting the potential of this chemical class for this enzymatic target. acs.orgnih.govmdpi.com

| Cell Line | Origin | IC50 (µM) | Source |

|---|---|---|---|

| Caco-2 | Human Colon Adenocarcinoma | 0.38 | pharm.or.jp |

| HepG2 | Human Hepatoma | 0.49 | pharm.or.jp |

Topoisomerase II Inhibition

The investigation of this compound and its analogues as inhibitors of topoisomerase II is an emerging area of interest in the context of anticancer research. While direct studies on this compound itself are limited in publicly available literature, the broader class of piperazine-containing compounds has demonstrated notable activity against this crucial enzyme. Topoisomerases are vital enzymes that regulate the topology of DNA during processes like replication, transcription, and chromosome segregation, making them a key target for cancer chemotherapy. nih.govyoutube.com

Recent research has focused on the rational design of novel topoisomerase II inhibitors incorporating a phenylpiperazine moiety. For instance, a study on new 1,2-benzothiazine derivatives introduced differentially substituted phenylpiperazines with the aim of mimicking the activity of known topoisomerase II inhibitors. nih.gov Molecular docking studies from this research suggested that these compounds have the potential to bind to the DNA-topoisomerase II complex. nih.gov It has been noted that sulfonyl piperazine compounds can exhibit inhibitory activity against topoisomerase II. nih.gov

Another class of compounds, the bis(2,6-dioxopiperazines) such as ICRF-154 and its derivatives, are well-documented inhibitors of mammalian topoisomerase II. nih.gov These agents act by a distinct mechanism, interfering with the catalytic cycle of the enzyme before the formation of the cleavable complex, a property that distinguishes them from many other topoisomerase II-targeting drugs. nih.gov

Although these examples are structurally distinct from this compound, they establish the piperazine scaffold as a viable pharmacophore for the development of topoisomerase II inhibitors. The cytotoxic activities observed for some arylpiperazine derivatives against various cancer cell lines further suggest that topoisomerase II inhibition could be a contributing mechanism of action. researchgate.netmdpi.comnih.gov Further investigation is warranted to specifically determine the topoisomerase II inhibitory potential of this compound and its close analogues and to elucidate their precise mechanism of interaction with the enzyme.

Modulation of Neurotransmitter Systems at a Molecular Level

Arylpiperazine derivatives are a well-established class of compounds that interact with various components of neurotransmitter systems in the central nervous system (CNS). Their versatile structure allows for modification to achieve desired affinities and activities at different receptors and transporters.

Dopamine, Serotonin, and Norepinephrine (B1679862) Reuptake or Release Mechanisms

Analogues of this compound have been investigated for their ability to modulate the reuptake of key monoamine neurotransmitters—dopamine (DA), serotonin (5-HT), and norepinephrine (NE)—by binding to their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The inhibition of these transporters increases the extracellular concentration of the neurotransmitters, thereby enhancing their signaling.

A notable analogue, 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004, vortioxetine), which has a dimethylphenyl substitution pattern similar to the subject compound, has been extensively studied. It is a multimodal antidepressant that potently inhibits SERT with a Ki value of 1.6 nM. nih.gov It also displays high affinity for several serotonin receptors, but its direct interaction with DAT and NET is less pronounced. nih.gov

Another relevant study focused on [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amine analogues . These compounds were synthesized and evaluated as novel probes for the dopamine transporter. mdpi.com The most potent compound in this series demonstrated a high affinity for DAT, with a Ki value of 17.6 nM in displacing [3H]WIN 35,428 binding in rat caudate-putamen, which is comparable to the well-known DAT inhibitor GBR 12909. mdpi.com This highlights the potential of the 3,5-dimethylpiperazine scaffold in targeting the dopamine transporter.

The broader class of piperazine derivatives has been shown to possess a range of activities at monoamine transporters. Many of these compounds are generally stimulant in nature due to their dopaminergic, noradrenergic, and predominantly serotoninergic effects in the brain. youtube.com The specific affinity and selectivity for each transporter can be finely tuned through structural modifications of the arylpiperazine scaffold. For example, some studies have aimed to develop compounds with high affinity for both DAT and SERT, but low affinity for NET.

The following table summarizes the in vitro binding affinities of selected arylpiperazine analogues for monoamine transporters.

| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | Reference |

|---|---|---|---|---|

| 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004) | - | 1.6 | - | nih.gov |

| [3-cis-3,5-Dimethyl-(1-piperazinyl)propyl]bis-(4'-fluorophenyl)amine (Compound 9b) | 17.6 | - | - | mdpi.com |

| Duloxetine | - | 0.8 | 7.5 | |

| Venlafaxine | - | 82 | 2480 |

Note: '-' indicates data not reported in the cited source.

Target Identification and Validation Methodologies for Piperazine Derivatives

Identifying the molecular targets of novel compounds is a critical step in drug discovery and development. For piperazine derivatives, various methodologies are employed to identify and validate their biological targets.

Chemical Probe Development

Chemical probes are small molecules designed to selectively bind to a specific protein target, enabling the study of that target's function in complex biological systems. The development of chemical probes from piperazine derivatives has been a valuable strategy for target identification and validation, particularly for neurotransmitter transporters.

A key example is the development of photoaffinity labels. These are chemical probes that bind reversibly to their target in the absence of light but form a covalent bond upon photoactivation. This allows for the permanent "tagging" of the target protein, facilitating its isolation and identification. A photosensitive compound related to the DAT inhibitor GBR-12909, 125I-1-[2-(diphenylmethoxy)ethyl]-4-[2-(4-azido-3-iodophenyl)ethyl]piperazine (125I-DEEP) , was developed as a photoaffinity probe for the dopamine transporter. mdpi.com This probe binds with high affinity to DAT and, upon exposure to UV light, covalently attaches to a protein with the characteristic molecular weight of the dopamine transporter. mdpi.com

Furthermore, the aforementioned [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amine analogues were explicitly developed as novel probes to study the dopamine transporter. mdpi.com Their high affinity and specificity for DAT allow for the investigation of the transporter's structure and function.

The development of such chemical probes from the piperazine scaffold provides powerful tools to:

Identify and isolate specific protein targets.

Characterize the binding site of a class of compounds.

Study the distribution and density of a target in different tissues.

Facilitate the screening of new compounds that interact with the same target.

These methodologies are crucial for validating the molecular targets of novel piperazine derivatives like the analogues of this compound and for understanding their mechanism of action at a molecular level.

Structure Activity Relationship Sar Studies of 2 3,5 Dimethylphenyl Piperazine Derivatives

Impact of Dimethylphenyl Substitution Pattern on Biological Activity

The position of the methyl groups on the phenyl ring of 2-phenylpiperazine (B1584378) derivatives can significantly influence their biological activity. While direct SAR studies comparing various dimethylphenyl isomers of 2-(phenyl)piperazine are not extensively documented in the provided search results, the broader principles of aromatic substitution in related phenylpiperazine series can provide valuable insights. For instance, in a series of trans-1-piperazino-3-phenylindans, aromatic substitution was shown to have similar structure-activity relationships for both D1 and D2 receptor affinities. nih.gov Specifically, chloro- or fluoro-substitution at certain positions of the phenyl ring led to a preference for D1 receptors. nih.gov

Extrapolating from these findings, it can be inferred that the 3,5-dimethyl substitution pattern in 2-(3,5-Dimethylphenyl)piperazine likely plays a crucial role in defining its specific pharmacological profile. The steric and electronic properties of this arrangement, compared to other isomers such as 2,4-dimethyl or 2,6-dimethyl, would alter the way the molecule fits into and interacts with its biological target. For example, the 3,5-disubstitution pattern avoids bulky groups at the ortho positions, which could otherwise lead to steric hindrance and potentially a different orientation within the receptor's binding pocket.

In a study of 5,5-dimethylhydantoin (B190458) derivatives with a substituted phenylpiperazine moiety, the substitution pattern on the aromatic ring was a key determinant of affinity for α1-adrenoceptors. nih.gov While this study did not specifically investigate dimethyl substitutions, it highlighted the importance of the electronic and steric nature of the substituents on the phenyl ring for receptor binding. nih.gov For instance, the introduction of fluorine atoms at different positions of the phenyl ring altered the angle between the aromatic ring and the piperazine (B1678402) ring, which in turn could affect receptor interaction. nih.gov

Influence of Piperazine Ring Substituents on Target Affinity and Selectivity

The piperazine ring is a common scaffold in medicinal chemistry and its substitution offers a versatile platform for modulating the pharmacological properties of a compound. In the context of this compound derivatives, substituents on the piperazine ring can have a profound impact on target affinity and selectivity.

Research on a series of 1-piperazino-3-arylindans demonstrated that substitutions on the piperazine ring could significantly enhance D1 receptor affinity and selectivity. nih.gov Potent D1 and D2 antagonism was observed in derivatives with relatively small substituents at the 2-position of the piperazine ring, such as methyl or dimethyl groups. nih.gov This suggests that the size and nature of the substituent on the piperazine ring are critical for achieving high affinity and desired functional activity.

Further illustrating the importance of piperazine ring substitution, a study on new piperazine derivatives with potential anxiolytic and antidepressant-like effects found that the nature of the substituent on the piperazine nitrogen was key to their activity. nih.gov For example, the derivative LQFM213, which elicited both anxiolytic and antidepressant-like effects, had its action blocked by a 5-HT1A receptor antagonist, indicating the involvement of the serotonergic system. nih.gov This highlights how piperazine substituents can direct the compound's interaction towards specific receptor subtypes.

The table below summarizes the influence of piperazine ring substituents on the biological activity of related phenylpiperazine derivatives.

| Parent Scaffold | Piperazine Ring Substituent | Biological Target(s) | Effect on Activity | Reference |

| 1-piperazino-3-phenylindan | Small alkyl groups (e.g., 2-methyl, 2,2-dimethyl) | Dopamine (B1211576) D1 and D2 receptors | Potent D1 and D2 antagonism | nih.gov |

| Phenylpiperazine | Varied (leading to LQFM211, LQFM213, LQFM214) | Serotonergic system (e.g., 5-HT1A) | Anxiolytic and antidepressant-like effects (LQFM211, LQFM213) | nih.gov |

Role of Linkers and Connecting Groups in Ligand-Receptor Interactions

In the context of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), the linker that connects a target protein binder to an E3 ligase ligand plays a pivotal role. nih.govsemanticscholar.org The insertion of a piperazine moiety into the linker has been a widely used strategy to increase rigidity and improve solubility. nih.govsemanticscholar.org The length and composition of the linker directly impact the formation of a productive ternary complex, which is essential for the degradation of the target protein. nih.gov

A study on a series of N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazines as sigma receptor ligands found that elongating the alkyl linker between the piperazine ring and the methoxyphenyl group generally improved selectivity for σ1 receptors over 5-HT2B receptors. nih.gov This demonstrates that the linker length can be fine-tuned to achieve a desired selectivity profile.

The table below illustrates the impact of linkers on the activity of piperazine-containing compounds.

| Compound Series | Linker Type | Biological Target | Impact of Linker Modification | Reference |

| N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazines | Alkyl chain | Sigma (σ) receptors, 5-HT2B receptors | Elongation of the alkyl tether improved selectivity for σ1 receptors. | nih.gov |

| PROTACs | Piperazine-containing linkers | Target protein and E3 ligase | Influences the geometry of the ternary complex, affecting degradation efficacy. | nih.govsemanticscholar.org |

Design Principles for Modulating Specific Biological Targets

A primary design principle involves the strategic substitution of the piperazine ring. As discussed, small alkyl groups on the piperazine ring can lead to potent dopamine receptor antagonism. nih.gov The choice of substituent can also direct the compound's activity towards other targets, such as the serotonergic system. nih.gov Therefore, a careful selection of substituents on the piperazine nitrogen is a critical step in the design process.

Furthermore, the substitution pattern on the phenyl ring, while less explored for the 3,5-dimethyl isomer specifically, is a known determinant of activity in related compounds. nih.govnih.gov The design of new derivatives should consider how modifications to the phenyl ring might alter the electronic and steric properties of the molecule and, consequently, its binding affinity and selectivity.

Finally, a multitargeted directed ligand design approach can be employed to develop compounds that interact with multiple biological targets implicated in a particular disease. nih.gov This approach was successfully used to design piperazine hybrids of 5-phenyl-1,3,4-oxadiazol-2-thiol as potential agents for Alzheimer's disease, demonstrating the versatility of the piperazine scaffold in complex drug design strategies. nih.gov

Role in Medicinal Chemistry and Chemical Biology Research As a Scaffold

2-(3,5-Dimethylphenyl)piperazine as a Privileged Scaffold in Drug Design

There is no specific information available in the searched literature to suggest that this compound is considered a "privileged scaffold" in drug design. While the broader class of piperazines is widely regarded as a privileged structure, this specific derivative has not been highlighted as such.

Utilization as Building Blocks for Complex Bioactive Molecules

No specific examples were found of this compound being used as a building block for the synthesis of complex bioactive molecules.

Information on the use of this compound as a precursor for polycyclic systems containing a piperazine (B1678402) moiety is not available in the public domain.

Exploration as Chemical Probes for Biological Systems

There is no available research detailing the exploration of this compound as a chemical probe for biological systems.

Applications in Prodrug Design Concepts

No instances of this compound being utilized in prodrug design concepts were identified in the searched literature.

Future Research Directions and Emerging Trends

Advancements in Green Chemistry Approaches for 2-(3,5-Dimethylphenyl)piperazine Synthesis

Traditional synthetic routes for complex arylpiperazines, such as Vortioxetine, often rely on multi-step processes involving palladium-catalyzed coupling reactions, various organic solvents, and sometimes solid-phase supports, which can be resource-intensive. google.comgoogle.comgoogleapis.com The future of synthesizing this compound and its derivatives will increasingly prioritize sustainability, aligning with the principles of green chemistry. This involves developing methods that are more energy-efficient, reduce waste, and utilize less hazardous materials. unibo.itmdpi.com

Emerging trends point towards several key areas of innovation:

Alternative Energy Sources: The use of sonochemistry (ultrasound) and microwave irradiation is becoming more common for synthesizing heterocyclic compounds, including arylpiperazines. nih.gov These techniques can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comnih.gov

Sustainable Solvents: A major focus of green chemistry is replacing volatile and hazardous organic solvents. Research is exploring the use of water as a reaction medium, which is non-toxic and abundant, as well as novel solvent systems like Natural Deep Eutectic Solvents (NaDES). mdpi.comnih.gov

Catalyst Innovation: While palladium catalysis is effective, future work will likely explore more sustainable and cost-effective catalytic systems. This could include using more earth-abundant metals or developing highly efficient catalysts like ammonium (B1175870) zincates, which have been used for the synthesis of other piperazine (B1678402) structures. unimi.it

Process Intensification: Methodologies are moving towards continuous flow synthesis. Flow chemistry offers superior control over reaction parameters, can improve yield and safety, and is more suited for industrial scale-up compared to traditional batch processes, which can suffer from incomplete conversion and laborious purification. researchgate.net

These approaches collectively aim to create synthetic pathways that are not only scientifically elegant but also environmentally and economically viable.

Novel Computational Design Strategies for Enhanced Target Selectivity

Computational chemistry is an indispensable tool in modern drug design, enabling the rational optimization of lead compounds for improved affinity and selectivity. nih.govnih.gov For a scaffold like this compound, which has the potential to interact with multiple biological targets, computational strategies are crucial for fine-tuning its structure to favor a specific target while minimizing off-target interactions.

Future research will heavily leverage a suite of computational techniques:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling is a powerful method for correlating the three-dimensional properties of a molecule with its biological activity. nih.gov By building a QSAR model with a library of this compound analogs, researchers can predict how modifications to the dimethylphenyl group or substitutions on the piperazine ring will affect binding affinity at a given receptor, such as the serotonin (B10506) 5-HT1A receptor. nih.gov